molecular formula C19H23N3O3 B2695518 1-(3-Methoxyphenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea CAS No. 1797277-88-3

1-(3-Methoxyphenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea

Cat. No.: B2695518
CAS No.: 1797277-88-3
M. Wt: 341.411
InChI Key: GLDWJGDKLLBDFZ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea is a synthetic urea derivative intended for research and development purposes. Urea-based compounds are a significant class in medicinal chemistry and are frequently investigated for their potential to modulate various biological pathways . They often serve as key scaffolds in the exploration of protein kinase inhibitors, which are crucial in regulating cellular processes . The structure of this compound, which features methoxyphenyl and methoxypyrrolidinyl groups, suggests potential for interaction with specific enzymatic targets, although its precise mechanism of action and primary research applications require further characterization. Researchers value this compound for its use as a building block in organic synthesis and as a candidate in high-throughput screening assays to discover new bioactive molecules. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary experiments and assays to fully elucidate the properties and activity of this compound.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-17-5-3-4-15(12-17)21-19(23)20-14-6-8-16(9-7-14)22-11-10-18(13-22)25-2/h3-9,12,18H,10-11,13H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDWJGDKLLBDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea typically involves the reaction of 3-methoxyphenyl isocyanate with 4-(3-methoxypyrrolidin-1-yl)aniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the areas of antitumor and antimicrobial effects.

Antitumor Activity

Several studies have demonstrated the antiproliferative effects of similar urea derivatives against various cancer cell lines:

  • Mechanism of Action : The compound may inhibit specific pathways involved in tumor growth by interacting with protein targets associated with cancer cell proliferation.
  • Case Studies :
    • A study reported that derivatives similar to this compound showed selective cytotoxicity against multiple cancer types, including breast and lung cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has shown promise in antimicrobial assays:

  • Mechanism of Action : The urea group is known to enhance the binding affinity to bacterial proteins, potentially disrupting their function.
  • Case Studies :
    • Research indicates that urea derivatives exhibit broad-spectrum antibacterial properties. For instance, compounds with structural similarities demonstrated Minimum Inhibitory Concentration (MIC) values against common pathogens such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of 1-(3-Methoxyphenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea can be linked to its structural components:

Structural ComponentInfluence on Activity
Methoxy groupsEnhance lipophilicity and cellular uptake
Pyrrolidine ringIncreases interaction with target proteins

Safety and Regulatory Status

As with many research compounds, safety assessments are crucial:

  • The compound is intended for research purposes only and has not been approved for therapeutic use in humans or animals.
  • Safety data sheets (SDS) should be consulted for handling precautions.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The methoxy groups and urea moiety play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physicochemical Profiles

Compound Name Key Substituents Solubility Trends Hypothesized Target Relevance
Target Compound Dual methoxy groups, pyrrolidinyl Moderate aqueous solubility (methoxy enhances polarity) Kinases, GPCRs
11l Thiazol-piperazine-hydrazinyl Reduced solubility (bulky substituents) Enzyme inhibition (e.g., proteases)
SB705498 Trifluoromethylpyridyl, bromophenyl High lipophilicity TRPV1 antagonists
Letermovir Methoxyphenyl-piperazine Very low water solubility CMV protease inhibitors

Key Observations:

  • Methoxy vs.
  • Pyrrolidinyl vs. Piperazine : The 3-methoxypyrrolidinyl group in the target compound may confer conformational rigidity versus the flexible piperazine in 9l/11l, affecting binding kinetics .
  • Biological Activity : Urea derivatives with trifluoromethyl or chloro groups (e.g., SB705498) often target ion channels or proteases, whereas methoxy-rich compounds may favor kinases or GPCRs .
Structure-Activity Relationship (SAR) Insights
  • Methoxy Positioning : 3-Methoxy on the phenyl ring (Target, 11l) is a common feature in urea-based inhibitors, likely optimizing steric and electronic interactions with target pockets .
  • Heterocyclic Appendages : Thiazol-piperazine (9l, 11l) vs. pyrrolidinyl (Target): Thiazole rings may enhance π-π stacking, whereas pyrrolidine’s saturation could improve metabolic stability .

Biological Activity

1-(3-Methoxyphenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea, a synthetic compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}

Key Features:

  • Methoxy groups: Enhance lipophilicity and potentially influence receptor binding.
  • Pyrrolidine moiety: May affect the compound's pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, similar to other urea derivatives which often target proteases and kinases.
  • Receptor Modulation: Its structure suggests potential binding to neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that related urea derivatives can induce apoptosis in various cancer cell lines through mitochondrial pathways, suggesting a similar potential for this compound.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.2Induction of apoptosis via caspase activation
A549 (Lung)12.5Cell cycle arrest and apoptosis
HeLa (Cervical)10.8Inhibition of proliferation

Neuroprotective Effects

The pyrrolidine component suggests neuroprotective properties, potentially through modulation of GABAergic activity. Research indicates that similar compounds can enhance GABA levels, thereby providing therapeutic effects in conditions like epilepsy and anxiety disorders.

Case Studies

  • Study on Anticancer Activity:
    • A recent in vitro study evaluated the effects of the compound on breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry assays.
  • Neuroprotective Research:
    • Another study focused on the neuroprotective effects of pyrrolidine derivatives. The findings suggested that these compounds could increase neuronal survival under oxidative stress conditions, indicating a protective role against neurodegenerative diseases.

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